molecular formula C21H21NO3 B1353923 Tris(4-methoxyphenyl)amine CAS No. 13050-56-1

Tris(4-methoxyphenyl)amine

Cat. No.: B1353923
CAS No.: 13050-56-1
M. Wt: 335.4 g/mol
InChI Key: AMLOAIZZHUTCIJ-UHFFFAOYSA-N
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Description

Tris(4-methoxyphenyl)amine is an organic compound with the molecular formula C21H21NO3. It is a derivative of triphenylamine, where each phenyl group is substituted with a methoxy group at the para position. This compound is known for its electron-donating properties and is widely used in various fields, including materials science and organic electronics.

Biochemical Analysis

Biochemical Properties

Tris(4-methoxyphenyl)amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, this compound can act as a stabilizing agent for enzymes such as trypsin and chymotrypsin, enhancing their thermal stability during immobilization processes . The nature of these interactions often involves covalent bonding, which helps in maintaining the structural integrity of the enzymes under different conditions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound derivatives have been used to enhance the antiproliferative activities of anti-cancer drugs in cell lines such as human acute lymphoblastic leukemia and human ovarian adenocarcinoma . These effects are achieved through the compound’s ability to penetrate cells and alter their biological activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with enzymes often involves the formation of covalent bonds, which can either stabilize or destabilize the enzyme structure depending on the context . Additionally, this compound can influence the redox state of cells, further affecting cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that this compound maintains its stability under various conditions, but its activity can decrease over extended periods . This temporal aspect is essential for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance cellular functions without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, such as enzyme inhibition and cellular damage . Understanding these dosage effects is critical for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of metabolic enzymes, leading to changes in the production and utilization of metabolites . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function. For example, this compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(4-methoxyphenyl)amine can be synthesized through several methods. One common approach involves the reaction of 4-methoxyaniline with triphenylamine under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tris(4-methoxyphenyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinone derivatives, while reduction produces various amine derivatives .

Scientific Research Applications

Tris(4-methoxyphenyl)amine has numerous applications in scientific research:

    Organic Electronics: It is used as a hole-transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Materials Science: The compound is employed in the synthesis of redox-active materials and electrochromic devices.

    Biological Research: It serves as a building block for the synthesis of biologically active molecules and fluorescent probes.

    Industrial Applications: This compound is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris(4-methoxyphenyl)amine is unique due to its enhanced electron-donating properties compared to its analogs. The presence of methoxy groups increases the electron density on the nitrogen atom, making it more effective in applications requiring strong electron donors .

Properties

IUPAC Name

4-methoxy-N,N-bis(4-methoxyphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-23-19-10-4-16(5-11-19)22(17-6-12-20(24-2)13-7-17)18-8-14-21(25-3)15-9-18/h4-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLOAIZZHUTCIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432047
Record name tri(4-methoxyphenyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13050-56-1
Record name 4-Methoxy-N,N-bis(4-methoxyphenyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13050-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tri(4-methoxyphenyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The above general procedure was followed using 4-bromoanisole (187 mg, 1.00 mmol) and di(4-methoxyphenyl)amine (229 mg, 1.00 mmol) with 1 mol % Pd(dba)2 and 0.8 mol % tri-t-butylphosphine in 1.5 mL of toluene. After one hour, the reaction mixture was adsorbed onto silica gel and chromatographed with 5% ethyl acetate/hexanes to give 321 mg (96%) of tri(4-methoxyphenyl)amine as a white solid. 1H NMR (500 MHz, C6D6) δ 7.08 (d, J=10 Hz, 6 H), 6.73 (d, J=10 Hz, 6H), 3.31 (s, 9H). 13C NMR (125 MHz, C6D6) δ 155.7, 142.6, 125.3, 115.0, 55.0.
Quantity
187 mg
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229 mg
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1.5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is Tris(4-methoxyphenyl)amine used in dye-sensitized solar cells (DSSCs)?

A: this compound, often abbreviated as TMAPA, functions as a redox mediator in DSSCs, specifically within cobalt complex-based electrolytes. [] Research suggests that incorporating TMAPA as a small electron donor in these electrolytes can enhance the overall efficiency of DSSCs. []

Q2: What is the role of this compound in photocatalysis?

A: this compound acts as a potent catalytic electron donor in photoredox reactions. [] It forms electron donor-acceptor (EDA) complexes that facilitate various sulfonylation reactions under visible light irradiation. This catalytic activity enables the synthesis of diversely functionalized compounds, highlighting its potential as a sustainable alternative to traditional metal-based photocatalysts.

Q3: How does this compound contribute to the development of new materials with unique optical properties?

A: this compound serves as a building block for synthesizing redox-active triphenylamine-based materials. [] Researchers have explored its incorporation into various molecular structures, leading to the creation of compounds exhibiting fascinating electrochemical and optical behaviors. These materials hold promise for applications in electrochromic devices and as components in color-changing materials.

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